molecular formula C7H13BrS B6274810 (2-bromoethyl)(cyclopentyl)sulfane CAS No. 426843-61-0

(2-bromoethyl)(cyclopentyl)sulfane

Cat. No.: B6274810
CAS No.: 426843-61-0
M. Wt: 209.1
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Description

(2-Bromoethyl)(cyclopentyl)sulfane is an organosulfur compound characterized by a cyclopentyl group and a 2-bromoethyl substituent bonded to a sulfur atom. This compound’s reactivity and biological interactions are influenced by its unique structural features, making it a subject of interest in synthetic and biochemical studies .

Properties

CAS No.

426843-61-0

Molecular Formula

C7H13BrS

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromoethyl)(cyclopentyl)sulfane typically involves the reaction of cyclopentylthiol with 2-bromoethanol under acidic conditions. The reaction proceeds via the formation of a thioether linkage between the sulfur atom of cyclopentylthiol and the carbon atom of 2-bromoethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled reaction environments to facilitate the reaction.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The compound can also undergo reduction reactions where the bromoethyl group is reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Depending on the nucleophile, products like (2-hydroxyethyl)(cyclopentyl)sulfane, (2-aminoethyl)(cyclopentyl)sulfane, or (2-thioethyl)(cyclopentyl)sulfane.

    Oxidation: Cyclopentylsulfoxide or cyclopentylsulfone derivatives.

    Reduction: (2-Ethyl)(cyclopentyl)sulfane.

Scientific Research Applications

(2-Bromoethyl)(cyclopentyl)sulfane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: The compound is studied for its potential biological activities and as a precursor for the synthesis of pharmaceuticals.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity or reactivity.

    Chemical Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.

Mechanism of Action

The mechanism of action of (2-bromoethyl)(cyclopentyl)sulfane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing the sulfur atom to form new bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create diverse sulfur-containing compounds.

Comparison with Similar Compounds

Substituent Effects: Cyclopentyl vs. Cyclohexyl

The cyclohexyl analog, [(2-bromoethyl)sulfanyl]cyclohexane (CAS: 5755-61-3), differs in ring size, leading to distinct steric and electronic properties. Cyclohexyl’s chair conformation enhances stability, which may reduce unintended side reactions. For example, cyclopentyl derivatives in kinase inhibitors exhibit better enthalpic binding due to enhanced van der Waals interactions, a trait likely applicable to sulfanes in biological systems .

Aryl vs. Alkyl Substituents

Aryl-substituted analogs like (2-bromo-5-fluorophenyl)(2,2-diethoxyethyl)sulfane (CAS: 324768-97-0) and (2-bromophenyl)(2,4-dimethylphenyl)sulfane (CAS: 960203-41-2) feature aromatic rings. These compounds exhibit stronger electron-withdrawing effects (e.g., fluorine) or steric hindrance (e.g., dimethyl groups), altering redox potentials and reaction pathways.

Halogen and Leaving Group Comparisons

Bromine’s moderate leaving group ability balances reactivity and stability. Chloro or iodo analogs would differ significantly: chlorine (poorer leaving group) reduces alkylation efficiency, while iodine (better leaving group) increases toxicity risks. The bromoethyl group in the target compound enables controlled reactivity in synthetic applications, such as forming polysulfides or persulfides via sulfane sulfur transfer .

Physicochemical and Reactivity Profiles

Redox Behavior and Electrochemical Stability

Cyclic voltammetry (CV) studies reveal that substituents critically influence redox potentials. This affects synthetic utility, as competitive cathodic reduction can erode reaction efficiency .

Lipophilicity and Solubility

The cyclopentyl group enhances lipophilicity compared to cyclohexyl or linear alkyl chains, impacting membrane permeability in biological systems.

Sulfane Sulfur Release and Antioxidant Activity

Like garlic-derived sulfanes (e.g., DADS, DATS), (2-bromoethyl)(cyclopentyl)sulfane may release sulfane sulfur (S⁰) or persulfides (−SSH), contributing to redox regulation and mitochondrial bioenergetics. However, bromine’s presence could introduce cytotoxicity absent in natural sulfanes, necessitating dose optimization .

Anti-Cancer Potential

Sulfane sulfur compounds induce apoptosis and cell cycle arrest in cancer cells. While the cyclopentyl group may enhance tumor targeting via improved binding interactions (as seen in CK2α inhibitors), bromine’s alkylating properties could synergize with sulfane-mediated pathways for enhanced efficacy .

Analytical Challenges and Detection Methods

Sulfane sulfur quantification in compounds like this compound remains challenging due to high reactivity. Isotope dilution with triarylphosphine reagents (e.g., forming phosphine sulfide A/B) offers a promising method, though bromine may interfere with mass spectrometry detection, requiring method adjustments .

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